molecular formula C25H16F2N2OS2 B4288971 4-(4-Fluorophenyl)-2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile

4-(4-Fluorophenyl)-2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B4288971
M. Wt: 462.5 g/mol
InChI Key: XAUBHGUWORUOHF-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes fluorophenyl, thienyl, and nicotinonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-fluorophenylboronic acid, which is then subjected to Suzuki–Miyaura coupling reactions . The reaction conditions for these steps usually involve the use of palladium catalysts and specific solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl and thienyl derivatives, such as:

Uniqueness

4-(4-Fluorophenyl)-2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16F2N2OS2/c26-18-7-3-16(4-8-18)20-14-22(24-2-1-12-31-24)29-25(21(20)15-28)32-13-11-23(30)17-5-9-19(27)10-6-17/h1-10,12,14H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUBHGUWORUOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile
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4-(4-Fluorophenyl)-2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile
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4-(4-Fluorophenyl)-2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile
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4-(4-Fluorophenyl)-2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile
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4-(4-Fluorophenyl)-2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile
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4-(4-Fluorophenyl)-2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile

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